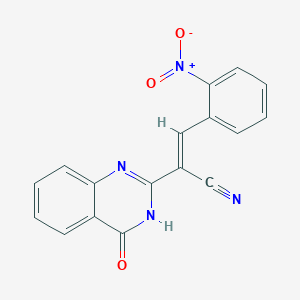
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTB belongs to the class of tetrazole-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets, including ion channels, enzymes, and receptors. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit voltage-gated sodium channels and calcium channels, which may contribute to its neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to interact with the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and reduce blood pressure.
实验室实验的优点和局限性
One advantage of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its potential therapeutic applications in various diseases. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have pharmacological properties that may be useful in the treatment of cancer, neurological disorders, and cardiovascular diseases. However, one limitation of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its limited availability and high cost, which may limit its use in preclinical and clinical studies.
未来方向
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide. In cancer research, further studies are needed to determine the efficacy of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in various cancer types and to elucidate its mechanism of action. In neurological disorders, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of Alzheimer's disease and other neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of hypertension and other cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide and to develop more efficient and cost-effective methods for its production.
合成方法
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multistep process involving the reaction of 1-benzyl-4-piperidone with sodium azide, followed by the addition of 3-bromo-1-(4-methylphenyl)tetrazole and subsequent reduction with sodium borohydride. The final product is purified through chromatography and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and may have potential use in the treatment of hypertension.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(17-7-4-8-19(13-17)26-15-21-23-24-26)22-18-9-11-25(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKILRRLWJCEVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B5979244.png)
![(2E)-N-{[5-fluoro-7-(2-pyridinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(2-thienyl)acrylamide](/img/structure/B5979252.png)
![3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5979253.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5979256.png)
![3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5979258.png)
![3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5979269.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5979282.png)

![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5979301.png)

![N-methyl-1-[3-(4-morpholinyl)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5979313.png)
![N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5979323.png)
![4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine](/img/structure/B5979334.png)
